molecular formula C10H11N3O3S B570479 Sulfamethoxazole-13C6 CAS No. 1196157-90-0

Sulfamethoxazole-13C6

Cat. No. B570479
M. Wt: 259.23
InChI Key: JLKIGFTWXXRPMT-AHBHZWPESA-N
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Description

Sulfamethoxazole-13C6 is an isotope labelled analog of Sulfamethoxazole . It is an antimicrobial used to treat and prevent many bacterial infections . The molecular formula of Sulfamethoxazole-13C6 is C10H11N3O3S .


Molecular Structure Analysis

The molecular weight of Sulfamethoxazole-13C6 is 259.24 g/mol . The IUPAC name is 4-amino-N-(5-methyl-1,2-oxazol-3-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide . The exact mass and monoisotopic mass are 259.07224141 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of Sulfamethoxazole-13C6 include a molecular weight of 259.24 g/mol, a molecular formula of C10H11N3O3S, and various computed properties such as XLogP3 of 0.9, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 6, and Rotatable Bond Count of 3 .

Scientific Research Applications

  • Ozonation Efficiency : Sulfamethoxazole is effectively degraded by ozonation, a process enhanced at different pH levels. This degradation increases biodegradability and slightly elevates acute toxicity initially (Dantas et al., 2008).

  • Isotopic Abundance Alteration : The isotopic abundance ratio of Sulfamethoxazole is significantly altered through the Trivedi Effect® - a Biofield Energy Healing Treatment. This change in isotopic abundance could influence pharmaceutical properties like solubility and therapeutic efficacy (Jana, 2021).

  • Electrochemical Detection : Voltammetric analysis using a multiwalled carbon nanotube modified sensor effectively detects sulfamethoxazole, suggesting potential applications in pharmaceutical analysis and environmental monitoring (Issac & Kumar, 2009).

  • Photocatalytic Degradation : Using nanoparticles like TiO2 and WO3 as catalysts, photocatalytic degradation of sulfamethoxazole effectively reduces its environmental impact. This method shows promise in treating antibiotic pollution in water (Beheshti et al., 2019).

  • Microbial Degradation : Various microorganisms, including mixed and pure cultures, can degrade sulfamethoxazole. This biodegradation is influenced by environmental factors like temperature and pH (Wang & Wang, 2018).

  • Identification of Degraders : Using DNA and protein stable isotope probing, dominant sulfamethoxazole-degrading bacteria in soil were identified. This research provides insight into antibiotic degradation in natural ecosystems (Ouyang et al., 2019).

  • Environmental Risk Assessment : Studies on sulfamethoxazole in European waters suggest a generally low aquatic risk, but high concentrations in some cases may pose risks (Straub, 2016).

  • Antibiotic Synergism : Sulfamethoxazole potentiates the inhibition of Escherichia coli dihydrofolate reductase by trimethoprim, explaining the synergism in antibacterial chemotherapy (Poe, 1976).

  • Analytical Detection : Surface-enhanced Raman spectroscopy (SERS) combined with a microfluidic cartridge setup enables sensitive detection of sulfamethoxazole in water, highlighting its utility in environmental science (Patze et al., 2017).

  • Kinetic Assessment : The kinetics of sulfamethoxazole oxidation by potassium ferrate(VI) was studied, offering insights into its removal in water treatment processes (Sharma et al., 2006).

Safety And Hazards

Sulfamethoxazole-13C6 may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

4-amino-N-(5-methyl-1,2-oxazol-3-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)/i2+1,3+1,4+1,5+1,8+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKIGFTWXXRPMT-AHBHZWPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746783
Record name 4-Amino-N-(5-methyl-1,2-oxazol-3-yl)(~13~C_6_)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfamethoxazole-13C6

CAS RN

1196157-90-0
Record name 4-Amino-N-(5-methyl-1,2-oxazol-3-yl)(~13~C_6_)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1196157-90-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
89
Citations
V Tamošiūnas, A Padarauskas, D Babičienė… - Chemija, 2007 - researchgate.net
… Using two labelled internal standards (sulfamethazine-13C6 and sulfamethoxazole-13C6) the mean recoveries of SAs from egg samples spiked at 10 µg/kg were in the range of 91–146…
Number of citations: 9 www.researchgate.net
K Putecova, K Nedbalcova, I Bartejsova… - Veterinární …, 2021 - old-aj.cz
… product ions (sulfamethoxazole = 156; sulfamethoxazole-13C6 = 162; trimethoprim = 261; … of isotopically labelled internal standards (trimethoprim-d9, sulfamethoxazole-13C6) …
Number of citations: 4 www.old-aj.cz
M Zheng, S Tang, Y Bao, KD Daniels, ZT How… - 2021 - researchsquare.com
A fully automated solid-phase extraction (SPE) coupled ultra-high-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) method was developed for analysis …
Number of citations: 1 www.researchsquare.com
JD Vargo, M Schueller, M Skopec - researchgate.net
… , gemfibrozil, ibuprofen, naproxen, triclosan • Internal standards: acetaminophen-D4, caffeine-13C3, carbamazepine-D10, diclofenac-D4, metoprolol-D7, sulfamethoxazole-13C6 (1 µg/L …
Number of citations: 0 www.researchgate.net
MH Dévier, K Le Menach, L Viglino, L Di Gioia… - Science of the total …, 2013 - Elsevier
The aim of this work was to investigate the potential presence of a broad range of organic compounds, such as hormones, alkylphenols, bisphenol A and phthalates, as well as …
Number of citations: 128 www.sciencedirect.com
V Yargeau, A Lopata, C Metcalfe - Water Quality Research Journal, 2007 - iwaponline.com
… For the sulfonamide antibiotics, sulfamethoxazole-13C6 and sulfamethazine-13C6 were added as surrogates. All samples were analyzed for the pharmaceuticals listed in Table 2 by …
Number of citations: 48 iwaponline.com
PINPSU ULTRA, HPLCC TO - Klaas W, 2011 - biblio.ugent.be
The presence of both pharmaceuticals and pesticides in the aquatic environment has become a well-known environmental issue during the last decade. An increasing demand …
Number of citations: 6 biblio.ugent.be
C Sheng, AGA Nnanna, Y Liu, JD Vargo - Science of the Total Environment, 2016 - Elsevier
… Labeled internal standards (acetaminophen-D4, caffeine-13C3, carbamazepine-D10, diclofenac-D4, metoprolol-D7, and sulfamethoxazole-13C6) were added at the same …
Number of citations: 143 www.sciencedirect.com
C Metcalfe, ME Hoque, T Sultana, C Murray… - … Science: Processes & …, 2014 - pubs.rsc.org
Contaminants of emerging concern (CEC) have been detected in drinking water world-wide. The source of most of these compounds is generally attributed to contamination from …
Number of citations: 93 pubs.rsc.org
E Toppa, SC Monteirob, A Beckc, BB Coelhoa… - 2008 - academia.edu
50 In the province of Ontario Canada, about 40% of the biosolids (ie 51 treated sewage sludge) generated from domestic waste, or about 52 16,000 dry tonnes are applied annually to …
Number of citations: 2 www.academia.edu

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